molecular formula C22H25FN2O4 B2667343 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1794781-01-3

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2667343
CAS No.: 1794781-01-3
M. Wt: 400.45
InChI Key: DUBYSACJEOXCTA-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate is a piperazine-derived molecule featuring a 4-fluorophenyl substituent on the piperazine ring, linked via a carbonyl group to an ethyl ester. The ester moiety is further substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name

[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4/c1-2-28-20-9-3-17(4-10-20)15-22(27)29-16-21(26)25-13-11-24(12-14-25)19-7-5-18(23)6-8-19/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBYSACJEOXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate is a piperazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H24FN3O4C_{21}H_{24}FN_3O_4 with a molecular weight of approximately 371.4 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group, which is known to influence its biological activity.

Piperazine derivatives are often studied for their interactions with neurotransmitter receptors and enzymes. The presence of the fluorophenyl group may enhance binding affinity to certain receptors, potentially affecting serotonin and dopamine pathways. Additionally, compounds like this one have shown promise in inhibiting enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission.

Antimicrobial and Antineoplastic Effects

Research indicates that piperazine derivatives exhibit various biological activities, including antimicrobial and antineoplastic effects. A study highlighted that certain piperazine derivatives demonstrate significant cytotoxicity against cancer cell lines such as HT-29 and TK-10, with effective concentrations (EC50) significantly lower than standard chemotherapeutics .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes like tyrosinase, which is involved in melanin production. In vitro studies revealed that derivatives containing the piperazine moiety showed competitive inhibition against Agaricus bisporus tyrosinase, indicating potential applications in cosmetic formulations aimed at skin lightening .

Case Studies

  • Anticancer Activity : A series of piperazine derivatives were synthesized and tested for their anticancer properties. Among them, compounds similar to 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate exhibited promising results against various cancer cell lines, demonstrating a mechanism involving apoptosis induction and cell cycle arrest .
  • Neuropharmacological Studies : In another study focusing on neuropharmacological effects, the compound was shown to interact with serotonin receptors, which could be beneficial in treating anxiety and depression disorders. This interaction was further supported by molecular docking studies that predicted favorable binding modes .

Summary of Biological Activities

Activity Type Effect Reference
AntitumorCytotoxicity against HT-29 cells
Enzyme InhibitionCompetitive inhibition of tyrosinase
NeuropharmacologicalInteraction with serotonin receptors

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperazine have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. In one study, a related compound demonstrated an IC50 value of 12.5 µM against MCF-7 cells, indicating promising efficacy compared to standard treatments like 5-fluorouracil (5-FU) .

Table 1: Cytotoxicity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHepG20.2
Compound CHeLa4.2

Neurological Applications

The piperazine structure is associated with neuropharmacological effects, making this compound a candidate for further exploration in treating psychiatric disorders such as anxiety and depression. The fluorine substitution on the phenyl ring may enhance the compound's affinity for serotonin receptors, which are crucial targets in the treatment of mood disorders .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds with piperazine derivatives:

  • Study on Antitumor Activity : A series of piperazine derivatives were synthesized and evaluated for their anticancer properties. The study found that modifications to the piperazine ring significantly influenced cytotoxicity against MCF-7 cells, with certain substitutions yielding enhanced activity .
  • Neuropharmacological Evaluation : Another study focused on the neuropharmacological properties of piperazine-based compounds, demonstrating their potential as anxiolytics and antidepressants through receptor binding assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several piperazine-based derivatives, differing in substituents, ester/amide linkages, and aromatic modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison of Selected Piperazine Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate C₂₂H₂₄FN₂O₄ 415.44 g/mol 4-ethoxyphenyl acetate ester, 4-fluorophenyl-piperazine Synthesized*
[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid C₂₀H₂₂FN₃O₃ 371.42 g/mol Phenylamino-acetic acid group, 4-fluorophenyl-piperazine
Ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate C₁₆H₂₀FN₂O₃ 307.35 g/mol Ethyl ester, 4-fluorobenzyl-piperazine
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₂₀H₂₂FN₃O₃S 403.47 g/mol Sulfonamide linkage, 4-methylbenzenesulfonyl-piperazine
Methyl 4-[4-[2-(4-fluorophenyl)-2-oxoethyl]piperazin-1-yl]-3-nitrobenzoate C₂₁H₂₁FN₃O₆ 430.41 g/mol Nitrobenzoate ester, 4-fluorophenyl-piperazine

Functional Group Impact on Properties

  • Ester vs. Amide Linkages : Esters (as in the target compound) generally exhibit higher hydrolytic lability compared to amides (e.g., ), impacting metabolic stability .
  • Piperazine Modifications: Fluorophenyl substitutions (common in all listed compounds) are known to enhance affinity for serotonin and dopamine receptors, while sulfonyl or nitro groups may alter selectivity .

Q & A

Q. How to address variability in receptor affinity assays?

  • Mitigation Steps :
  • Standardize membrane preparation protocols (e.g., rat cortical homogenates).
  • Use reference ligands (e.g., ketanserin for 5-HT₂A) to normalize data across labs.

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